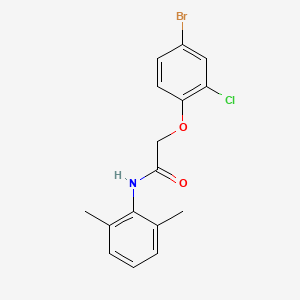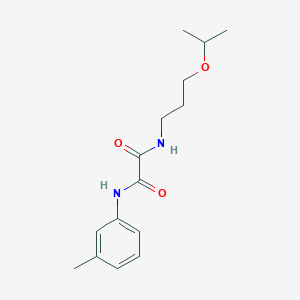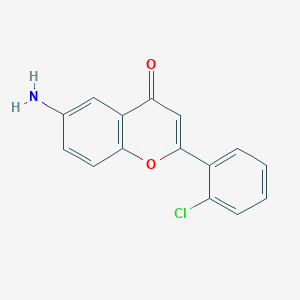
N-(3-nitrophenyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-phenoxypropanamide, also known as NPP, is a chemical compound that has been studied extensively for its potential use in scientific research. NPP is a member of the amide family of compounds and is commonly used as a reagent in organic chemistry.
作用机制
The mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood. However, it is believed that N-(3-nitrophenyl)-2-phenoxypropanamide acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-(3-nitrophenyl)-2-phenoxypropanamide can have a variety of biochemical and physiological effects. For example, N-(3-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. This can lead to changes in glucose and lipid levels in the body.
实验室实验的优点和局限性
One of the main advantages of using N-(3-nitrophenyl)-2-phenoxypropanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(3-nitrophenyl)-2-phenoxypropanamide is relatively inexpensive compared to other reagents commonly used in organic chemistry.
However, there are also some limitations to using N-(3-nitrophenyl)-2-phenoxypropanamide in lab experiments. For example, N-(3-nitrophenyl)-2-phenoxypropanamide can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-(3-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of new synthetic methods for producing N-(3-nitrophenyl)-2-phenoxypropanamide and related compounds. Additionally, researchers are interested in studying the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide in more detail, which could lead to the development of new drugs and therapies.
Another area of interest is the use of N-(3-nitrophenyl)-2-phenoxypropanamide in the development of new agricultural chemicals. N-(3-nitrophenyl)-2-phenoxypropanamide has been shown to be effective in controlling the growth of certain types of plants, and researchers are exploring ways to use N-(3-nitrophenyl)-2-phenoxypropanamide and related compounds to develop new herbicides and pesticides.
Conclusion
N-(3-nitrophenyl)-2-phenoxypropanamide is a versatile compound that has a wide range of potential applications in scientific research. Although the mechanism of action of N-(3-nitrophenyl)-2-phenoxypropanamide is not well understood, studies have shown that it can have a variety of biochemical and physiological effects. As research on N-(3-nitrophenyl)-2-phenoxypropanamide continues, it is likely that new applications and uses for this compound will be discovered.
合成方法
The synthesis of N-(3-nitrophenyl)-2-phenoxypropanamide is a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 2-phenoxypropanol. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
N-(3-nitrophenyl)-2-phenoxypropanamide has a wide range of potential applications in scientific research. One of the most common uses of N-(3-nitrophenyl)-2-phenoxypropanamide is as a reagent in organic chemistry reactions. N-(3-nitrophenyl)-2-phenoxypropanamide can be used to synthesize a variety of different compounds, including pharmaceuticals and agrochemicals.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11(21-14-8-3-2-4-9-14)15(18)16-12-6-5-7-13(10-12)17(19)20/h2-11H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOIZZJRBEEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)

![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)
![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)
![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

